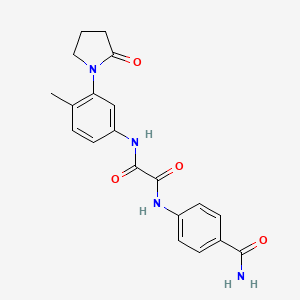
N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as OPA-15406, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the proteasome, a cellular complex that plays a crucial role in the degradation of intracellular proteins.
科学的研究の応用
Novel Synthetic Approaches
A novel synthetic methodology has been developed for di- and mono-oxalamides, which could be applicable to the synthesis of compounds like N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. This approach, through a one-pot synthetic process, yields high-performing compounds potentially useful for further chemical synthesis and modifications in medicinal chemistry (Mamedov et al., 2016).
Neuroprotective Effects
Compounds structurally related to the query chemical have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative disease research. For instance, mangiferin showed protective effects against oxidative stress-induced toxicity in N2A cells, a model for Parkinson's disease (Amazzal et al., 2007). This indicates that related oxalamide derivatives could be explored for their neuroprotective properties.
Antidepressant and Nootropic Agents
Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, similar in their pursuit of targeting neurological pathways, have been synthesized and evaluated for their antidepressant and nootropic activities. This research avenue suggests the potential of structurally related compounds in the development of new therapies for mental health disorders (Thomas et al., 2016).
Antioxidative and Anti-inflammatory Protection
Research on carnosine's effects against MPTP-induced neurotoxicity in mice highlights the antioxidative and anti-inflammatory protective roles of compounds that could share mechanistic pathways with N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. Such compounds might be beneficial in mitigating Parkinson's disease progression or other conditions characterized by oxidative stress and inflammation (Tsai et al., 2010).
特性
IUPAC Name |
N-(4-carbamoylphenyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12-4-7-15(11-16(12)24-10-2-3-17(24)25)23-20(28)19(27)22-14-8-5-13(6-9-14)18(21)26/h4-9,11H,2-3,10H2,1H3,(H2,21,26)(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNCAKFQBDZWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



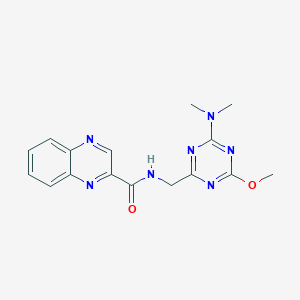

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)
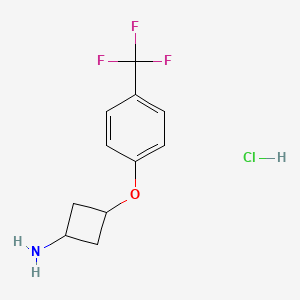
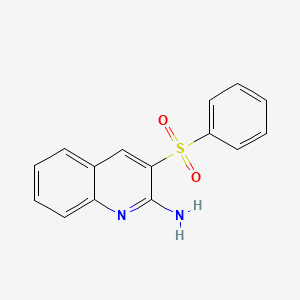
![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)
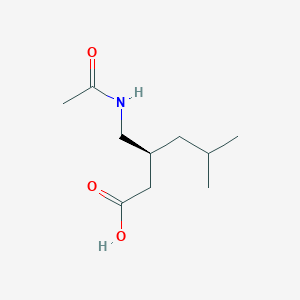
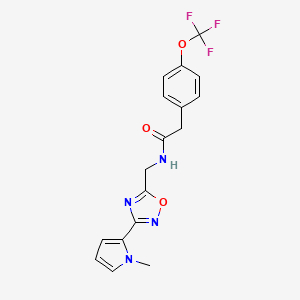
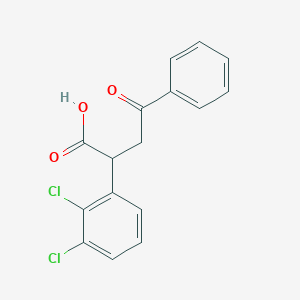
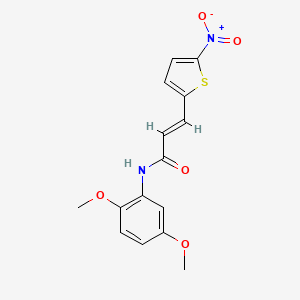
![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)